Irisone A
Description
Contextualizing Irisone A within Natural Product Chemistry
This compound is a phytochemical, a chemical compound produced by plants. It has been isolated from the roots of Iris missouriensis and the whole plant of Iris tenuifolia. nih.govresearchgate.netnih.govnih.gov The discovery of this compound involved the chemical fractionation and isolation from plant materials, a common practice in the field of natural product chemistry. nih.gov
The precise chemical structure of this compound was determined to be 5-hydroxy-2'-methoxy-6,7-methylenedioxyisoflavone. nih.govresearchgate.net This elucidation was accomplished using advanced spectroscopic methods, including 2D-homonuclear-J-correlation and 2D-nOe (Nuclear Overhauser Effect) experiments. researchgate.net Further confirmation of its structure was achieved through single-crystal X-ray diffraction analysis, a technique that provides unambiguous proof of a molecule's three-dimensional arrangement. nih.gov Chemically, its structure features a benzopyran backbone fused with a dioxolane ring, and is substituted with hydroxy and methoxy (B1213986) functional groups, which contribute to its distinct properties. ontosight.ai
| Identifier | Value |
|---|---|
| IUPAC Name | 9-hydroxy-7-(2-methoxyphenyl)- ontosight.aioaepublish.comdioxolo[4,5-g]chromen-8-one nih.gov |
| Molecular Formula | C17H12O6 nih.gov |
| Molecular Weight | 312.27 g/mol nih.gov |
| CAS Number | 2652-16-6 nih.gov |
| ChEBI ID | 187583 nih.gov |
| PubChem CID | 5491929 nih.gov |
Significance of Isoflavones in Research
Isoflavones are a subclass of flavonoids, which are phenolic compounds widely distributed in the plant kingdom. oaepublish.comresearchgate.net Structurally, they are distinguished from other flavonoids by the attachment of a phenyl group at the C-3 position of the benzopyran ring. nih.gov Isoflavones are often referred to as phytoestrogens because their chemical structure bears a resemblance to the hormone estradiol, allowing them to interact with estrogen receptors in the body. oaepublish.comresearchgate.netnih.gov
This structural similarity is a key reason for the intense research interest in isoflavones. They are investigated for a multitude of potential health benefits and biological activities, including chemoprotective, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov In particular, the potential of isoflavones in preventing and treating hormone-dependent cancers has been a significant area of study. nih.govnih.gov However, the progression of natural isoflavones in the drug discovery pipeline can be hampered by factors like poor solubility and bioavailability. oaepublish.com This has spurred research into the synthesis of isoflavone (B191592) derivatives to enhance their efficacy and physicochemical properties. nih.govresearchgate.netmdpi.com
Overview of Current Research Trajectories for this compound
Current research on this compound is primarily focused on exploring its potential biological activities. ontosight.ai Investigations suggest that it may possess antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest for the development of new therapeutic agents. ontosight.ai The scientific community utilizes comprehensive databases such as PubChem and ChemBL to further elucidate the properties and potential applications of this compound. ontosight.ai
While large-scale clinical trials specifically on this compound are not prominent, the general research trend for isoflavones involves several key directions. These include the synthesis of novel derivatives to improve bioactivity, in-depth studies into their mechanisms of action at a molecular level, and their potential application in mitigating a range of health conditions. nih.govresearchgate.net For instance, research on the related compound Irisone B has shown it to possess antimicrobial, antioxidant, and enzyme-inhibiting properties. researchgate.net The ongoing study of this compound and its analogs contributes to the broader understanding of isoflavones and their potential role in medicine. ontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
2652-16-6 |
|---|---|
Molecular Formula |
C17H12O6 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
9-hydroxy-7-(2-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O6/c1-20-11-5-3-2-4-9(11)10-7-21-12-6-13-17(23-8-22-13)16(19)14(12)15(10)18/h2-7,19H,8H2,1H3 |
InChI Key |
DWGZUNVIWVMPBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=CC4=C(C(=C3C2=O)O)OCO4 |
Other CAS No. |
2652-16-6 |
Synonyms |
5-hydroxy-2'-methoxy-6,7-methylenedioxy-isoflavone 5-hydroxy-2'-methoxy-6,7-methylenedioxyisoflavone irisone A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Irisone a
Botanical Sources and Distribution of Irisone A
This compound is a naturally occurring isoflavone (B191592) found in specific species of the Iris genus. nih.govnaturalproducts.net The distribution of this compound is closely linked to the geographical presence of these plants.
Iris missouriensis, commonly known as the Western Blue Flag, is a significant natural source of this compound. acs.orgnaturalproducts.net This perennial herb is widely distributed across western North America. alberta.ca Research has confirmed the presence of this compound in the roots of Iris missouriensis. acs.org In one study, the chloroform (B151607) extract of the roots yielded this compound, although in very low quantities (0.00005% yield). acs.org This plant has been a subject of phytochemical investigations due to its traditional uses and the discovery of various bioactive compounds, including iridals and other isoflavones. acs.orgresearchgate.net
This compound has also been identified in Iris tenuifolia. nih.govnaturalproducts.net This species is found in regions of Asia, and its chemical constituents have been studied for their potential biological activities. researchgate.netnih.gov The isolation of this compound from I. tenuifolia further expands the known botanical sources of this compound. researchgate.net
Iris missouriensis as a Primary Source
Advanced Isolation Techniques for this compound from Plant Extracts
The isolation of this compound from its natural plant sources involves a multi-step process that employs various chromatographic and purification techniques to separate it from a complex mixture of other phytochemicals. acs.orgresearchgate.net
The initial step in isolating this compound typically involves solvent extraction from the plant material, often the roots or rhizomes. acs.orgpaperity.org Following extraction, chromatographic techniques are essential for the enrichment of the target compound.
Column Chromatography: This is a fundamental technique used in the separation process. For instance, a chloroform extract of Iris missouriensis roots was subjected to column chromatography to separate its components. acs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that can be used for the fine separation of compounds from a partially purified extract. google.com It relies on the differential partitioning of compounds between a stationary phase and a liquid mobile phase under high pressure. ijpsjournal.com
High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. google.commdpi.com It is particularly useful for separating polar compounds.
Achieving high purity of this compound requires further refinement steps after initial chromatographic separation.
Crystallization: In some cases, the isolated compound can be purified by crystallization from a suitable solvent mixture. For example, a related compound, 5,7-dihydroxy-2',6-dimethoxy isoflavone, was crystallized from a mixture of methanol (B129727) and chloroform. acs.org
Spectroscopic Analysis for Purity Confirmation: The purity and structural confirmation of the isolated this compound are determined using various spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are crucial for verifying the identity and purity of the final product. acs.orgresearchgate.netpaperity.org For instance, the structure of this compound was elucidated with the help of 2D-homonuclear-J-correlation and 2D-nOe experiments. acs.org
The combination of these advanced isolation and purification strategies is vital for obtaining this compound in a form suitable for detailed chemical and biological studies.
Structural Elucidation and Comprehensive Characterization of Irisone a
Spectroscopic Analysis for Structural Determination
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provided the initial and most substantial evidence for the structure of Irisone A. espublisher.com A suite of spectroscopic methods was utilized, each offering unique insights into the molecule's framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy in 1D and 2D Dimensions
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for mapping the carbon-hydrogen framework of organic molecules. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were indispensable.
Initial analysis of the 1D ¹H NMR and ¹³C NMR spectra of this compound provided foundational information about the number and types of protons and carbons present in the molecule. These spectra revealed the presence of aromatic protons and carbons, a methoxy (B1213986) group, and a methylenedioxy group, hinting at its isoflavone (B191592) nature. nih.govresearchgate.net The 1D ¹H NMR spectrum showed signals for five aromatic protons, suggesting the presence of two phenyl rings. researchgate.net
| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
|---|---|---|
| 2 | 155.0 | 7.90 (s) |
| 3 | Data not available | |
| 4 | Data not available | |
| 5 | 152.9 | - |
| 6 | 98.5 | - |
| 7 | 158.4 | - |
| 8 | 94.1 | 6.45 (s) |
| 9 | Data not available | |
| 10 | Data not available | |
| 1' | 121.2 | - |
| 2' | 157.8 | - |
| 3' | 112.0 | 6.99 (d, 8.0) |
| 4' | 120.8 | 7.05 (t, 8.0) |
| 5' | 130.6 | 7.35 (t, 8.0) |
| 6' | 112.3 | 6.95 (d, 8.0) |
| 5-OH | - | 12.8 (s) |
| 6,7-OCH₂O | 102.1 | 6.05 (s) |
| 2'-OCH₃ | 55.8 | 3.80 (s) |
To establish the connectivity between protons, 2D-Homonuclear-J-Correlation experiments, such as Correlation Spectroscopy (COSY), were performed. worldbotanical.comlibretexts.org In a COSY spectrum, cross-peaks appear between protons that are J-coupled (typically through two or three bonds). creative-biostructure.com This technique was crucial in establishing the spin systems within the aromatic rings of this compound. For instance, the correlations observed in the COSY spectrum confirmed the connectivity of the protons on the B-ring, revealing their adjacent relationships. The structure of this compound was deduced to be 5-hydroxy-2'-methoxy-6,7-methylenedioxy isoflavone with the aid of 2D-homonuclear-J-correlation experiments. worldbotanical.com
While COSY reveals through-bond connectivity, 2D-Nuclear Overhauser Effect (nOe) experiments, specifically NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-space proximity of nuclei. wikipedia.orglibretexts.org In a NOESY spectrum, cross-peaks indicate that two protons are close to each other in space, typically within 5 Å. libretexts.orgnmrsoft.com This is particularly useful for determining the relative orientation of different parts of a molecule. For this compound, NOESY experiments were instrumental in confirming the substitution pattern. For example, nOe correlations were observed between the methoxy protons and the adjacent aromatic proton on the B-ring, solidifying the placement of the methoxy group at the C-2' position. worldbotanical.comresearchgate.net
2D-Homouclear-J-Correlation Experiments
Mass Spectrometry for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental composition of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. researchgate.net The HRMS data for this compound showed a molecular ion peak consistent with the elemental composition C₁₇H₁₂O₆. nih.gov This information was vital in corroborating the structural fragments identified by NMR and in ensuring the correct number of atoms of each element in the final proposed structure.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₂O₆ | nih.gov |
| Molecular Weight | 312.27 g/mol | nih.gov |
| Exact Mass | 312.06338810 Da | nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Elucidation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic system of a molecule, respectively. researchgate.netmrclab.com
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. itwreagents.com The IR spectrum of this compound displayed characteristic absorption bands indicating the presence of a hydroxyl group (-OH), a carbonyl group (C=O) of the isoflavone core, and aromatic C-H and C=C bonds. These findings were consistent with the proposed isoflavone structure.
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV and visible light. uobabylon.edu.iq The UV spectrum of this compound exhibited absorption maxima characteristic of an isoflavone skeleton with a specific substitution pattern. nbu.ac.in The positions of these maxima provided evidence for the conjugated system present in the molecule.
X-ray Crystallography for Unambiguous Structure Assignment
While spectroscopic methods provide powerful evidence for a chemical structure, X-ray crystallography offers the most definitive and unambiguous proof. wikipedia.orgnih.gov This technique involves diffracting X-rays through a single, high-quality crystal of the compound. libretexts.organton-paar.com The resulting diffraction pattern allows for the calculation of a three-dimensional electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.
Systematic Nomenclature and Isoflavone Classification of this compound
The chemical compound this compound is systematically identified and classified within the broader group of isoflavonoids. Its nomenclature follows the established rules of chemical naming, providing a precise description of its molecular structure. Furthermore, its classification as an isoflavone is based on the specific arrangement of its core heterocyclic skeleton.
Systematic Nomenclature
The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 9-hydroxy-7-(2-methoxyphenyl)- givaudan.comnih.govdioxolo[4,5-g]chromen-8-one . nih.gov This name precisely describes the arrangement of all atoms and functional groups within the molecule. The compound is also known by other synonyms, which are commonly used in scientific literature. One such synonym is 5-hydroxy-2'-methoxy-6,7-methylenedioxyisoflavone . nih.gov
The molecular formula for this compound is C₁₇H₁₂O₆. nih.gov This formula accounts for all the carbon, hydrogen, and oxygen atoms present in a single molecule of the compound.
Below is a table summarizing the key identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | 9-hydroxy-7-(2-methoxyphenyl)- givaudan.comnih.govdioxolo[4,5-g]chromen-8-one nih.gov |
| Synonym | 5-hydroxy-2'-methoxy-6,7-methylenedioxyisoflavone nih.gov |
| Molecular Formula | C₁₇H₁₂O₆ nih.gov |
| CAS Number | 2652-16-6 nih.gov |
Isoflavone Classification
This compound is categorized as an isoflavone, a subclass of isoflavonoids, which are themselves a class of flavonoid compounds. nih.govnaturalproducts.net The defining feature of the isoflavone structure is the presence of a 3-phenylchromen-4-one backbone. This distinguishes isoflavones from flavones, which have a 2-phenylchromen-4-one backbone.
The classification of this compound as an isoflavone is based on the following structural characteristics:
A chromen-4-one (also known as a benzopyranone) core. ontosight.ai
A phenyl group attached to the C3 position of the chromen-4-one core.
Specific substitutions on the core structure, including a hydroxyl group, a methoxy group, and a methylenedioxy group, which contribute to its unique chemical properties. nih.govontosight.ai
The presence of the isoflavone moiety in related compounds is often suggested by their UV absorption maxima. researchgate.net Research on various compounds from the Iris genus has led to the isolation and characterization of numerous isoflavones, including this compound and the related compound Irisone B. researchgate.netresearchgate.net These studies confirm their classification within the isoflavone family through detailed spectroscopic analysis. researchgate.net
Biosynthetic Pathways and Precursor Studies of Irisone a
General Isoflavone (B191592) Biosynthesis within Plants
Isoflavones are a class of flavonoids predominantly found in leguminous plants, synthesized via a well-characterized pathway that branches off from the general flavonoid pathway. nih.govnih.gov This process utilizes precursors from primary metabolism to construct the characteristic 3-phenylchroman skeleton. nih.gov
The biosynthesis of all flavonoids, including isoflavones, originates from the phenylpropanoid pathway. encyclopedia.pub This foundational pathway converts the amino acid L-phenylalanine into key precursors for secondary metabolism. The initial steps are catalyzed by a sequence of three core enzymes:
Phenylalanine ammonia-lyase (PAL) : PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid. encyclopedia.pub
Cinnamate 4-hydroxylase (C4H) : This enzyme hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pub
4-Coumarate CoA-ligase (4CL) : 4CL activates p-coumaric acid by ligating it with Coenzyme A, forming p-coumaroyl-CoA. encyclopedia.pub
This activated molecule, p-coumaroyl-CoA, stands at a critical juncture, ready to enter various downstream biosynthetic routes, including the flavonoid pathway. encyclopedia.pub
The entry into the flavonoid pathway is marked by the enzyme chalcone (B49325) synthase (CHS) . CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone (specifically, 4,2′,4′,6′-tetrahydroxychalcone). encyclopedia.pubexpasy.org
This chalcone is then subjected to stereospecific cyclization by chalcone isomerase (CHI) , which closes the heterocyclic C-ring to form a flavanone (B1672756). encyclopedia.pubexpasy.org Depending on the specific enzymes present in the plant, two primary flavanone intermediates are formed, which serve as the direct precursors for the vast majority of isoflavones:
Naringenin : Formed directly from naringenin chalcone by CHI. It possesses a 5,7,4'-trihydroxy substitution pattern. nih.govnih.gov
Liquiritigenin (B1674857) : Its formation requires the action of both CHS and chalcone reductase (CHR) prior to cyclization by CHI. It has a 7,4'-dihydroxy pattern. nih.govnih.gov
The crucial step that defines isoflavone biosynthesis is the conversion of these flavanones. This is catalyzed by a cytochrome P450 enzyme, isoflavone synthase (IFS) . IFS mediates an aryl migration, shifting the B-ring from the C-2 to the C-3 position of the flavanone skeleton, which results in the formation of a 2-hydroxyisoflavanone (B8725905) intermediate. nih.govfrontiersin.org This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to create a double bond, yielding the stable isoflavone core. nih.govfrontiersin.org Naringenin is thus converted to genistein (B1671435), and liquiritigenin is converted to daidzein (B1669772). nih.gov
Phenylpropanoid Pathway Involvement
Enzyme Systems and Genetic Mechanisms in Irisone A Production (Hypothetical or Inferred)
The specific biosynthetic pathway leading to this compound (5-hydroxy-2'-methoxy-6,7-methylenedioxyisoflavone) has not been fully elucidated. worldbotanical.comknapsackfamily.com However, based on its chemical structure and known enzymatic reactions in flavonoid biosynthesis, a hypothetical pathway can be inferred. The process likely begins with a common isoflavone precursor, such as genistein (derived from naringenin), followed by a series of hydroxylation, methylation, and bridge-forming reactions.
The proposed enzymatic modifications to an isoflavone backbone include:
2'-Hydroxylation : The hydroxyl group at the 2' position on the B-ring is a key feature. This reaction is catalyzed by isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 enzyme belonging to the CYP81E family. nih.govwikipedia.orgebi.ac.uk These enzymes are known to act on isoflavones like daidzein and genistein. expasy.orgqmul.ac.uk
6-Hydroxylation : The A-ring of this compound is substituted at the C-6 position. This hydroxylation is likely performed by a flavonoid 6-hydroxylase (F6H) , another P450 enzyme (e.g., from the CYP71D family), which introduces a hydroxyl group at this position. nih.govoup.com
Methylenedioxy Bridge Formation : A distinctive feature of this compound is the methylenedioxy bridge between the C-6 and C-7 hydroxyl groups. The formation of such bridges from adjacent hydroxyl groups is known to be catalyzed by specific cytochrome P450-dependent enzymes. mdpi.comresearchgate.net
2'-O-Methylation : The final step is likely the methylation of the 2'-hydroxyl group to form the 2'-methoxy group seen in this compound. This is supported by the co-isolation of Irisone B (2',5-dihydroxy-6,7-methylenedioxyisoflavone) from Iris missouriensis, which can be chemically converted to this compound. worldbotanical.comacs.org This conversion suggests Irisone B is the direct precursor to this compound. The reaction would be catalyzed by a specific S-adenosyl-L-methionine-dependent O-methyltransferase (IOMT) that recognizes the 2'-hydroxyl group. wikipedia.orgnih.gov
The exact sequence of these modifications is unknown and may vary. For instance, hydroxylation events could occur on the flavanone precursor before the IFS-catalyzed rearrangement.
Chemical Synthesis Strategies for Irisone a and Analogues
Retrosynthetic Analysis of Irisone A
Retrosynthetic analysis is a powerful technique used to design synthetic routes by working backward from the target molecule to simpler starting materials. numberanalytics.comdeanfrancispress.com This process involves identifying key disconnections in the target molecule's structure, transforming it into simpler precursor molecules called synthons, and then identifying commercially available or easily synthesized starting materials that can be used to generate these synthons in a forward synthesis. deanfrancispress.comub.edu
For this compound, a retrosynthetic analysis would consider disconnections that simplify the isoflavone (B191592) scaffold. The core isoflavone structure can often be envisioned as arising from the coupling of a substituted phenol (B47542) or phloroglucinol (B13840) derivative with a carbon unit that forms the C ring and the phenyl substituent. tgc.ac.in Key disconnections might involve breaking the bond between the C-2 and C-3 positions of the chromenone ring, or the bond connecting the phenyl substituent to the C-3 position. tgc.ac.in The retrosynthetic approach helps in identifying suitable functional group interconversions (FGIs) and necessary protecting group strategies to facilitate the desired bond formations in the forward direction. deanfrancispress.comtgc.ac.in
Total Synthesis Approaches for Complex Natural Products (General Principles)
Total synthesis of complex natural products is a challenging but rewarding endeavor in organic chemistry. rsc.orgscripps.edu It is driven by the desire to construct intricate molecules, leading to the development of new synthetic strategies and methodologies. rsc.orgsci-hub.se The principles guiding total synthesis include:
Strategic Bond Disconnections: Identifying key bonds in the target molecule that, when broken (in a retrosynthetic sense), lead to simpler, accessible precursors. deanfrancispress.com
Control of Stereochemistry: Many natural products possess multiple stereocenters, requiring highly selective reactions (e.g., diastereoselective or enantioselective transformations) to install the correct stereochemistry.
Functional Group Compatibility: Designing a synthetic route where functional groups are compatible with the reaction conditions used at each step, or employing protecting groups when necessary. deanfrancispress.com
Efficiency and Convergence: Aiming for efficient routes with high yields and convergent strategies where multiple fragments are synthesized separately and then coupled late in the synthesis, minimizing the number of linear steps.
Development of New Methodologies: The synthesis of complex natural products often necessitates the invention or development of novel chemical reactions and methodologies to achieve specific transformations or overcome synthetic challenges. rsc.orgsci-hub.se
Total synthesis allows for the preparation of natural products and also provides access to unnatural analogues with potentially improved biological activities. rsc.orgnih.gov
Development of Synthetic Methodologies for this compound Scaffold
The synthesis of the isoflavone scaffold, which forms the core of this compound, typically involves constructing the chromen-4-one or chromen-2-one system and attaching the phenyl ring. Various synthetic methodologies have been developed for the construction of isoflavones. Common approaches include:
Baker-Venkataraman Rearrangement: This involves the base-catalyzed rearrangement of o-acyloxyacetophenones to β-diketones, which then cyclize to form the chromone (B188151) ring.
Kostanecki-Robinson Synthesis: This method involves the reaction of o-hydroxyaryl ketones with aliphatic anhydrides and sodium salts of fatty acids to yield chromones or flavones.
Cyclization Reactions: Various cyclization strategies can be employed to form the heterocyclic rings of the isoflavone scaffold from suitable precursors bearing the necessary functional groups.
For the specific this compound scaffold, which includes a methylenedioxy group and a methoxyphenyl substituent, synthetic strategies would need to incorporate these features effectively. The development of methodologies for this specific scaffold would focus on efficiently introducing the methylenedioxy ring and the 2-methoxyphenyl group at the correct positions and with appropriate regioselectivity. This might involve specific coupling reactions, cyclizations, or functional group manipulations tailored to the unique substitution pattern of this compound.
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives
Rational design of analogues and derivatives of natural products like this compound is a key strategy in medicinal chemistry and chemical biology to explore structure-activity relationships (SAR) and potentially enhance desired properties. nih.govnih.govnih.govrsc.org This process involves modifying the chemical structure of the parent compound in a deliberate manner based on insights into its mechanism of action, binding interactions with biological targets, and pharmacokinetic properties. rsc.orgnih.gov
Chemical synthesis plays a crucial role in the creation of these analogues. nih.govnih.govmdpi.com Once a target analogue is designed, synthetic chemists develop specific routes to construct it. This may involve modifying an existing synthesis of this compound or developing entirely new synthetic sequences. nih.govnih.gov
Rational design strategies for this compound analogues could involve:
Modifications to the Phenyl Ring: Altering the substituents on the 2-methoxyphenyl ring in terms of their electronic properties, steric bulk, or position.
Modifications to the Chromenone Core: Introducing or modifying functional groups on the A and C rings of the isoflavone scaffold.
Alterations to the Methylenedioxy Group: Replacing or modifying the methylenedioxy ring.
Variations in the Hydroxyl Group: Masking or modifying the hydroxyl group at the C-5 position.
The synthesis of these analogues requires adapting the methodologies used for the parent compound or developing new reactions to incorporate the desired structural changes. nih.govmdpi.com Detailed research findings in this area would typically involve the synthesis of a series of analogues, followed by their characterization and evaluation in relevant biological assays to understand how structural modifications impact activity. nih.govnih.gov Data tables presenting the structures of synthesized analogues and their biological activities are common in such studies.
Below is an example of how data on synthesized analogues and their activity might be presented:
| Analogue Structure (Modification) | Synthesis Yield (%) | Biological Activity (e.g., IC50) |
| This compound (Parent) | N/A | Value 1 |
| Analogue X (e.g., -OCH3 replaced by -H) | Yield X | Value 2 |
| Analogue Y (e.g., Hydroxyl acetylated) | Yield Y | Value 3 |
| Analogue Z (e.g., Methoxy (B1213986) position changed) | Yield Z | Value 4 |
Such data allows researchers to identify key structural features responsible for the observed activity and guide the design of further generations of analogues with improved properties. nih.govuran.ua
Investigation of Biological Activities of Irisone a in Preclinical Models
In Vivo Preclinical Model Investigations
Efficacy Assessments in Animal Models of Disease (e.g., Leukemia P388)
Direct in vivo studies evaluating the efficacy of Irisone A specifically against the Leukemia P388 model are limited in the current body of scientific literature. However, preclinical research on other compounds isolated from the Iris genus and related isoflavonoids provides evidence of their cytotoxic and antiproliferative activities against various cancer cell lines, including leukemia models.
One notable study on compounds from Pueraria lobata reported that the flavonolignan, (-)-hydnocarpin, displayed considerable antiproliferative activity against the murine lymphocytic leukemia (P-388) cell line. mdpi.com While not this compound, this finding for a related natural product against the specified leukemia model is significant.
Furthermore, compounds from Iris nigricans have demonstrated antiproliferative effects against the K562 human leukemia cell line. researchgate.net Extracts from Iris germanica have also shown cytotoxic effects against the EAC (Ehrlich Ascites Carcinoma) cancer cell line. brieflands.com These findings collectively suggest that isoflavonoids and other phytochemicals from the Iris genus possess anticancer properties that may be applicable to various forms of leukemia.
The following table presents data on the cytotoxic activity of compounds from Iris and related genera against leukemia cell lines from preclinical studies.
| Compound/Extract | Cell Line | Activity | Reference |
| (-)-Hydnocarpin | Murine Lymphocytic Leukemia (P-388) | Antiproliferative | mdpi.com |
| Iris nigricans compounds | K562 Human Leukemia | Antiproliferative | researchgate.net |
| Iris germanica extract | Ehrlich Ascites Carcinoma (EAC) | Cytotoxic | brieflands.com |
| Spiroiridal-type triterpenoid (B12794562) | Human Promyelocytic Leukemia (HL-60) | Differentiation-inducing | researchgate.net |
Pharmacodynamic Evaluation (Molecular and Cellular Responses in Models)
The pharmacodynamic properties of this compound at the molecular and cellular level are an area of ongoing investigation. Studies on related isoflavonoids and extracts from the Iris genus have begun to elucidate the mechanisms underlying their observed biological activities, particularly their anticancer effects.
A key molecular action of isoflavonoids from Iris species appears to be the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com This is a critical mechanism for eliminating malignant cells. For instance, research has shown that certain isoflavones can activate caspase cascades, which are central to the apoptotic process. mdpi.com
Furthermore, some compounds from Iris have been shown to influence cell cycle progression in cancer cells. By arresting the cell cycle at specific checkpoints, these compounds can inhibit the uncontrolled proliferation that is characteristic of cancer. brieflands.com
One study on a spiroiridal-type triterpenoid isolated from Iris tectorum provided specific insights into its molecular targets. This compound was found to bind to and activate protein kinase C (PKC), a key signaling molecule, and to induce the release of tumor necrosis factor-alpha (TNF-α) from human promyelocytic leukemia (HL-60) cells. researchgate.net The activation of PKC and the induction of TNF-α are known to play roles in cell differentiation and apoptosis.
These findings suggest that the biological effects of compounds like this compound in preclinical models are likely mediated through the modulation of critical cellular signaling pathways involved in cell survival, proliferation, and death.
Structure Activity Relationship Sar Studies of Irisone a
Principles of Structure-Activity Relationship Analysis
SAR analysis is based on the fundamental principle that the biological activity of a chemical compound is a direct consequence of its molecular structure. This involves the presence and arrangement of atoms, as well as the types and positions of functional groups. The interaction of a molecule with biological targets, such as enzymes or receptors, is dictated by its specific three-dimensional structure and physicochemical properties. SAR studies aim to elucidate how variations in molecular structure lead to changes in these interactions and, consequently, in biological efficacy. The general procedure involves characterizing the molecules using computational, chemical, and biological methods and then applying chemometric approaches to explore data patterns and establish structure-activity relationships.
Identification of Key Pharmacophores and Functional Groups in Irisone A
This compound is an isoflavone (B191592), a class of flavonoids characterized by a diphenylpropane (C6-C3-C6) skeleton. Its chemical structure includes a benzopyran backbone fused with a dioxolane ring, along with hydroxy and methoxy (B1213986) substituents. These functional groups and the specific arrangement of rings contribute to its unique chemical and physical properties. While specific pharmacophore studies solely focused on this compound are not extensively detailed in the provided search results, the general principles of isoflavone SAR suggest that the hydroxyl groups, the methoxy group, and the planarity of the isoflavone backbone are likely to play significant roles in its interactions with biological targets. The dioxolane ring also represents a distinct structural feature that could influence activity. Pharmacophores are defined as the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. Identifying these key features in this compound would involve studying how modifications to these specific parts of the molecule affect its biological activities.
Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Dynamics)
Computational approaches are increasingly valuable tools in SAR studies, allowing for the prediction and analysis of structure-activity relationships without the need for extensive experimental synthesis and testing for every possible structural variant. Quantitative Structure-Activity Relationship (QSAR) is a method that uses statistical and mathematical models to establish numerical relationships between chemical structures and their biological activities. QSAR models correlate structural descriptors (numerical representations of molecular features) with biological activity data to build predictive models. These descriptors can include physicochemical properties (e.g., logP, polar surface area) or structural features. Molecular Dynamics (MD) simulations are another powerful computational technique used to simulate the behavior of molecules over time, providing insights into their interactions with biological targets and how structural changes might affect binding affinity and conformational dynamics. While direct application of QSAR and MD specifically to this compound is not detailed in the provided results, these methods are broadly applicable to understanding the SAR of natural products like this compound and its potential interactions with enzymes or receptors. For instance, MD simulations can be used to simulate binding affinities with target proteins. QSAR modeling can correlate structural features with bioavailability.
Correlation of Structural Modifications with Observed Biological Activities
The correlation of structural modifications with observed biological activities is the core of SAR studies. For this compound, as an isoflavone, its biological activities, such as antioxidant, anti-inflammatory, and potential anticancer effects, are expected to be influenced by its specific structural features. Studies on other isoflavones and related compounds from Iris species have shown a range of biological activities, including anticancer, antimalarial, antioxidant, and enzyme inhibitory properties. The presence and position of functional groups like hydroxyls can significantly affect activities such as antioxidant capacity. While specific data tables detailing structural modifications of this compound and their precise impact on biological activities are not available in the provided snippets, the general principle is that even subtle changes to the isoflavone core or its substituents can lead to significant alterations in potency, selectivity, and the spectrum of biological effects.
Advanced Analytical Methodologies for Irisone a Research
High-Resolution Separation Techniques
Chromatographic methods are fundamental in the study of Irisone A, providing the means to separate it from complex mixtures and assess its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture drawellanalytical.com. In the context of this compound research, HPLC is invaluable for both assessing the purity of isolated samples and quantifying the amount of this compound present. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase drawellanalytical.com. Compounds with stronger interactions with the stationary phase elute later, while those with stronger interactions with the mobile phase elute earlier drawellanalytical.com. The retention time of each component is unique under specific conditions and can be used for identification drawellanalytical.com.
HPLC can be coupled with various detectors, such as UV or fluorescence detectors, to monitor the separated compounds nih.gov. For quantitative analysis using HPLC, the area or height of the peak corresponding to this compound in the chromatogram is proportional to its concentration shimadzu.eu. By comparing the peak area to a calibration curve generated using standards of known concentrations, the amount of this compound in a sample can be determined. Research findings often report HPLC purity as a percentage, indicating the proportion of the target compound relative to other detected components lgcstandards.com.
Gas Chromatography (GC) for Volatile Component Analysis (if applicable)
Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that can be vaporized without decomposition shimadzu.be. In GC, the mobile phase is a carrier gas, and separation occurs based on the differential partitioning of volatile components between the stationary phase and the gas phase shimadzu.be. GC is often coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometry (MS) nih.gov.
While GC is a powerful tool for volatile compounds, its applicability to this compound depends on the compound's volatility. This compound, being an isoflavone (B191592) with a relatively high molecular weight and multiple hydroxyl groups, may not be sufficiently volatile for standard GC analysis without derivatization. However, if this compound or its derivatives exhibit sufficient volatility, GC could potentially be used for its analysis, particularly when coupled with MS for identification and quantification nih.gov. Some studies mention "Irisone" in the context of GC-MS analysis of volatile oils, although it is important to note that "Irisone" can also refer to other compounds, such as alpha-Irisone (alpha-Ionone), which are volatile and used in fragrances synarome.comcabidigitallibrary.orgfraterworks.comthegoodscentscompany.com. Therefore, the specific application of GC to this compound requires confirmation of its volatility or the use of appropriate derivatization techniques.
Thin-Layer Chromatography (TLC) in Isolation and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used in organic chemistry laboratories for monitoring reaction progress, assessing sample purity, and preliminary separation of mixtures researchgate.netlibretexts.org. TLC utilizes a thin layer of stationary phase, typically silica (B1680970) gel or alumina, on an inert backing libretexts.org. Compounds are separated based on their differential migration rates as a mobile phase moves up the stationary phase by capillary action libretexts.org.
In this compound research, TLC can be employed during the isolation process from plant extracts to monitor the effectiveness of different extraction and purification steps scirp.org. By comparing the retention factor (Rf) values of spots on the TLC plate to known standards, the presence of this compound can be tentatively identified researchgate.netlibretexts.org. The appearance of a single, well-defined spot for a purified sample on a TLC plate using different solvent systems is often considered an indication of its purity researchgate.netscirp.org. Although TLC is primarily a qualitative or semi-quantitative technique, advanced applications, including coupling with mass spectrometry and digital image processing, are being developed for more quantitative analysis researchgate.net.
Quantitative Spectroscopic Methods
Spectroscopic methods provide valuable information about the structure and quantity of this compound.
Quantitative Mass Spectrometry (LC-MS/MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound . Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically tandem Mass Spectrometry (LC-MS/MS) are widely used for the identification and quantification of compounds in complex mixtures researchgate.netgoogle.comiristech.net. LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of MS/MS detection researchgate.netgoogle.comiristech.net.
In this compound research, LC-MS/MS is a crucial tool for both qualitative and quantitative analysis. The LC component separates this compound from other components in a sample, and the MS/MS detector provides specific and sensitive detection based on the compound's characteristic fragmentation pattern researchgate.netgoogle.com. This is particularly useful for analyzing complex biological or environmental matrices where this compound is present at low concentrations. Quantitative analysis using LC-MS/MS involves comparing the peak areas or heights of specific ions from this compound in a sample to those of a calibration curve generated using known concentrations of the compound shimadzu.eu. The use of internal standards is common in quantitative LC-MS/MS to improve accuracy and reproducibility iristech.net. Predicted Collision Cross Section (CCS) values obtained from techniques like ion mobility MS, often coupled with LC-MS, can provide additional data for compound identification uni.lu.
Electrochemical Methods in Research
Electrochemical methods are gaining importance in the analysis of natural products due to their potential for low cost, rapid analysis, and ease of integration with electronic systems. researchgate.net These techniques can provide insights into critical parameters such as the redox and antioxidant activities of phytochemicals in their native form. researchgate.net
Electrochemical techniques are based on electron transfer reactions and can be utilized for evaluating the total antioxidant parameters or quantifying individual antioxidants in samples. mdpi.com Various electrochemical methods, including constant-current coulometry, potentiometry, different types of voltammetry (such as cyclic and pulse voltammetry), and chrono methods, have been applied to assess the antioxidant properties of medicinal plants and plant-derived products. researchgate.netmdpi.com These methods can detect electro-active species present in natural products. researchgate.net
While specific research on this compound using electrochemical methods was not prominently found in the search results, the application of these techniques to other natural compounds with electrochemical activity, such as tea polyphenols, gallic acid, and curcumin, highlights their potential relevance for this compound research, particularly if this compound exhibits redox behavior. frontiersin.orgmdpi.com Electrochemical sensors, including those based on molecularly imprinted polymers (MIPs), are being developed for the selective quantification of natural compounds in complex matrices, which could be a promising avenue for this compound analysis. mdpi.com
Electrochemical methods can offer advantages in terms of simplicity and high sensitivity for detecting compounds that readily donate electrons. mdpi.com However, selectivity can be a challenge in complex samples, which can potentially be addressed by coupling electrochemical sensors with materials like MIPs. mdpi.com
Method Validation and Quality Control in this compound Studies
Method validation is a critical process in analytical chemistry to ensure that a specific method consistently yields results that accurately reflect the quality characteristics of the product being tested. demarcheiso17025.comresearchgate.net This is particularly important in natural products research due to the inherent variability in raw materials depending on factors like genotype, phenotype, geographical origin, weather, harvesting, and processing. nih.gov
Validation studies demonstrate the applicability of a method to the analysis at hand and evaluate intra-laboratory performance, ruggedness, accuracy, and repeatability, while also identifying interferences and critical control points. nih.gov Key parameters typically evaluated during method validation include accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness. demarcheiso17025.com Method validation data provides information that enables the comparability of results obtained from different laboratories and methods. uknml.com
For the analysis of natural products, including this compound, method validation ensures that quantitative methods for determining product quality are accurate, precise, and reproducible. nih.gov Challenges in method validation for natural products can include matrix complexity, isomerism, and the limited availability of pure reference compounds. irjmets.com Strategies such as using stabilizing agents or computational tools to generate virtual reference standards can help address these challenges. irjmets.com
Validation of analytical methods is a requirement for information submitted to international regulatory agencies. demarcheiso17025.com The validation process typically begins during method development, with more formal studies conducted once the method is deemed suitable. uknml.com
Table 1: Typical Method Validation Parameters
| Parameter | Description |
| Accuracy | Closeness of agreement between the test result and the accepted reference value. demarcheiso17025.com |
| Precision | Agreement among a series of measurements of the same homogeneous sample. demarcheiso17025.com |
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present. demarcheiso17025.com |
| Detection Limit | Lowest concentration of analyte in a sample that can be detected. demarcheiso17025.com |
| Quantitation Limit | Lowest concentration of analyte in a sample that can be quantitatively determined. demarcheiso17025.com |
| Linearity | Ability to obtain test results that are directly proportional to the concentration of analyte in the sample. demarcheiso17025.com |
| Range | Interval between the upper and lower concentrations of analyte that have been demonstrated to be suitable for the method. demarcheiso17025.com |
| Robustness | Measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. demarcheiso17025.com |
Method validation and quality control are integral to ensuring the reliability and comparability of research findings related to this compound, from its detection and quantification to the study of its properties.
Future Research Directions and Unexplored Avenues for Irisone a
Elucidating Undiscovered Biosynthetic Steps Specific to Irisone A
The biosynthesis of isoflavones in plants is a complex pathway involving a series of enzymatic reactions. While the general pathway for isoflavone (B191592) biosynthesis is relatively well-understood, the specific steps and enzymes involved in the formation of unique isoflavones like this compound are often not fully elucidated. Future research is needed to identify the precise genes, enzymes, and regulatory mechanisms that govern the synthesis of this compound in Iris species. Techniques such as transcriptomics, proteomics, and enzyme assays could be employed to pinpoint the specific biosynthetic machinery. Understanding these steps is crucial for potential metabolic engineering efforts to produce this compound more efficiently.
Comprehensive Molecular Profiling and Target Identification Studies
To understand the biological activities of this compound, comprehensive molecular profiling and target identification studies are essential. This involves investigating how this compound interacts with biological systems at a molecular level. Techniques such as mass spectrometry-based metabolomics and proteomics can help in identifying the metabolic pathways and proteins affected by this compound. Identifying the specific molecular targets of this compound within cells or organisms is a critical step in understanding its mechanism of action. While some studies explore the biological activities of compounds from Iris species, specific comprehensive profiling and target identification for this compound have not been detailed in the available literature. researchgate.netresearchgate.netthieme-connect.demdpi.com Advanced techniques, including activity-based protein profiling and thermal proteome profiling, could be valuable in identifying direct protein targets.
Exploring Novel Biological Activities and Mechanistic Insights
Research into the Iris genus has revealed various biological activities among its constituents, including antioxidant, estrogenic, antimicrobial, and enzyme inhibitory effects. researchgate.netresearchgate.netthieme-connect.demdpi.com For instance, Irisone B, another compound found in Iris species, has shown antioxidant and estrogenic activity. researchgate.netthieme-connect.de Given that this compound is also an isoflavone, it is plausible that it possesses similar or novel biological activities. Future research should focus on systematically evaluating a wide range of potential biological activities for this compound, including but not limited to, antioxidant, anti-inflammatory, anticancer, or antimicrobial properties. Furthermore, detailed mechanistic studies are required to understand how this compound exerts any observed biological effects, delving into the cellular and molecular pathways involved. The exploration of novel activities and the gaining of mechanistic insights are currently underexplored areas specifically for this compound.
Advanced Synthetic Methodologies for Enantioselective this compound Production
Leveraging Computational Chemistry and Artificial Intelligence in this compound Research
Investigating Ecological Roles and Inter-Species Interactions of this compound
Natural products in plants often play crucial roles in their interactions with the environment and other organisms. Isoflavones, for instance, can be involved in plant defense mechanisms or signaling in symbiotic relationships. mdpi.com As this compound is found in Iris species, investigating its ecological role could provide valuable insights into its natural function. Future research could explore whether this compound acts as a deterrent to herbivores or pathogens, attracts pollinators, or plays a role in interactions with soil microbes. Understanding these ecological aspects can also provide clues about potential applications. Research specifically focused on the ecological functions and inter-species interactions of this compound is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
